2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a trimethoxyphenyl group, and a fluorophenylacetamide moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through nucleophilic substitution reactions, typically using thiols or disulfides.
Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the triazole derivative with 2-fluorophenylacetic acid or its derivatives under appropriate conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like sodium borohydride or hydrogen gas.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, amines, under conditions such as reflux in organic solvents or catalysis by acids/bases.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Reduced Amines: From reduction of nitro groups.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors due to its triazole and trimethoxyphenyl groups. These features make it a candidate for studying enzyme kinetics and receptor-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. The trimethoxyphenyl group is known for its bioactivity, including anti-cancer, anti-inflammatory, and antimicrobial properties . The fluorophenylacetamide moiety may enhance the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The fluorophenylacetamide moiety may improve the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- **2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide stands out due to its specific combination of functional groups. The presence of the trimethoxyphenyl group enhances its biological activity, while the fluorophenylacetamide moiety improves its pharmacokinetic properties. This unique combination makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H20FN5O4S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H20FN5O4S/c1-27-14-8-11(9-15(28-2)17(14)29-3)18-23-24-19(25(18)21)30-10-16(26)22-13-7-5-4-6-12(13)20/h4-9H,10,21H2,1-3H3,(H,22,26) |
InChI Key |
HVEQPIRAPBOLOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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